3'-Chloro-5'-fluoro-3-(2-methoxyphenyl)propiophenone

Description

Systematic Nomenclature and Structural Identification

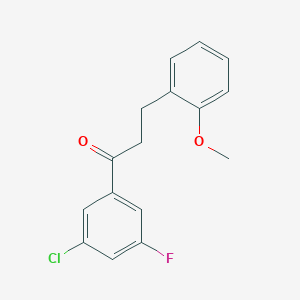

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex aromatic ketones. The compound bears the Chemical Abstracts Service registry number 898770-42-8 and possesses the molecular formula C₁₆H₁₄ClFO₂ with a molecular weight of 292.73 daltons. The structural designation indicates a propiophenone core structure where the phenyl ring attached to the carbonyl group contains chlorine at the 3' position and fluorine at the 5' position, while the propyl chain terminates with a 2-methoxyphenyl group.

The molecular structure can be precisely described through its Simplified Molecular Input Line Entry System representation: O=C(C1=CC(F)=CC(Cl)=C1)CCC2=CC=CC=C2OC. This notation reveals the spatial arrangement of functional groups and the connectivity pattern that defines the compound's three-dimensional architecture. The molecule contains two distinct aromatic rings connected through a propanone bridge, with the halogen substituents positioned meta to each other on one ring while the methoxy group occupies the ortho position relative to the propyl chain attachment on the other ring.

The structural identification reveals a compound that exemplifies the principles of organofluorine chemistry through its incorporation of both chlorine and fluorine substituents. The carbon-fluorine bond in this molecule represents one of the strongest bonds in organic chemistry, with an average bond energy around 480 kilojoules per mole, significantly exceeding the strength of carbon-chlorine bonds at approximately 320 kilojoules per mole. The positioning of these halogens creates distinct electronic environments that influence the overall chemical behavior of the molecule.

The propiophenone framework serves as the central structural motif, with propiophenone itself being defined as an aromatic ketone in which the two substituents on the carbonyl carbon atom are phenyl and ethyl groups. In the case of this compound, this basic structure has been elaborated through substitution patterns that create a more complex and potentially bioactive molecule. The systematic nomenclature reflects this complexity by precisely indicating the position and nature of each substituent relative to the parent propiophenone structure.

Historical Context in Organofluorine Chemistry

The development of organofluorine chemistry has progressed through distinct historical phases, establishing the foundation for compounds like this compound. The field began in the early nineteenth century with the first synthesis of an organofluorine compound by Dumas and colleagues in 1835, who prepared methyl fluoride from dimethyl sulfate. This pioneering work preceded even the isolation of elemental fluorine itself, which was not achieved until Henri Moissan's electrolytic preparation in 1886.

The strategic incorporation of fluorine atoms into organic molecules gained significant momentum during the twentieth century, particularly following the development of industrial organofluorine chemistry in the 1920s and 1930s. Alexander Borodin, better known as a classical composer, contributed to early organofluorine chemistry by performing the first nucleophilic replacement of a halogen atom by fluoride in 1862. His work represented the initial example of halogen exchange methodology, which later became broadly utilized in fluorochemical industry for introducing fluorine atoms into organic molecules.

The period between 1920 and 1940 witnessed dramatic expansion in organofluorine chemistry, driven largely by industrial applications and wartime requirements. During the 1930s and 1940s, the DuPont company commercialized organofluorine compounds at large scales, with Thomas Midgley Junior leading the development of Freon-12 as a refrigerant. This commercialization effort demonstrated the practical utility of strategically fluorinated molecules and established precedents for the systematic design of organofluorine compounds.

The synthetic methodologies developed during this historical progression directly influence the preparation of modern organofluorine compounds like this compound. The Schiemann reaction, developed in 1927, provided a reliable method for introducing fluorine into aromatic systems through diazonium salt intermediates. This methodology established principles for selective fluorination that remain relevant for contemporary synthetic approaches to fluorinated propiophenone derivatives.

World War II accelerated organofluorine chemistry development through strategic military applications, particularly in uranium separation processes that required uranium hexafluoride. The Manhattan Project in the United States produced substantial quantities of fluorine for these separation operations, necessitating the development of specialized materials and handling techniques. These wartime advances in fluorine chemistry created infrastructure and expertise that subsequently supported peacetime applications in pharmaceuticals, materials science, and specialty chemicals.

The evolution of organofluorine chemistry from these historical foundations has led to sophisticated understanding of carbon-fluorine bond properties and their influence on molecular behavior. The carbon-fluorine bond represents the most polar covalent bond in organic chemistry, with fluorine's electronegativity of 3.98 creating significant charge separation. This polarity, combined with fluorine's small van der Waals radius of 1.47 angstroms, allows for unique molecular architectures without introducing significant steric strain.

Position Within Arylpropiophenone Derivatives

This compound occupies a distinctive position within the broader family of arylpropiophenone derivatives, representing an advanced example of multi-substituted aromatic ketones. The compound belongs to the class of substituted propiophenones, which are organic compounds derived from the fundamental ketone structure with various functional groups attached. This classification enables participation in diverse chemical reactions and applications across multiple fields of research and development.

The structural framework of propiophenone derivatives has found significant utility in medicinal chemistry, particularly in the development of compounds with potential biological activity. Research has demonstrated that β-acetamidoketones related to propiophenone structures can function as inhibitors of microtubule polymerization, suggesting potential applications in cancer therapy. The systematic variation of substituents on the propiophenone core allows for fine-tuning of biological activity and selectivity toward specific molecular targets.

Within the context of fluorinated arylpropiophenones, this compound represents a sophisticated approach to molecular design. The presence of both chlorine and fluorine substituents creates distinct electronic environments that can influence molecular interactions with biological targets. The methoxy group contributes additional electronic and steric effects, while the specific substitution pattern establishes unique pharmacophoric features that distinguish this compound from simpler propiophenone derivatives.

The positioning of halogen substituents in this compound follows strategic principles of medicinal chemistry design. The meta relationship between chlorine and fluorine atoms on the aromatic ring creates a balanced electronic environment that avoids excessive electron withdrawal while maintaining sufficient activation for chemical reactions. This substitution pattern contrasts with simpler fluorinated compounds like 2'-(Trifluoromethyl)propiophenone, which contains a trifluoromethyl group that provides more dramatic electronic effects.

Comparative analysis with related arylpropiophenone derivatives reveals the unique characteristics of this particular compound. The incorporation of a methoxy-substituted phenyl group in the propyl chain distinguishes it from simpler propiophenone derivatives that contain only alkyl or unsubstituted aryl groups. This structural elaboration provides additional sites for molecular recognition and interaction, potentially enhancing specificity toward biological targets or catalytic applications.

The compound's position within organofluorine chemistry reflects broader trends toward strategic fluorination for improving molecular properties. Fluorine substitution often enhances metabolic stability, modifies lipophilicity, and alters binding affinity to protein targets. The specific substitution pattern in this compound represents a balanced approach to incorporating these beneficial effects while maintaining synthetic accessibility and chemical stability.

Research applications of this compound and related arylpropiophenone derivatives span multiple disciplines, including medicinal chemistry, materials science, and catalysis. The structural complexity provides opportunities for investigating structure-activity relationships, while the presence of reactive functional groups enables chemical modifications for specific applications. The compound serves as both a research tool for understanding organofluorine chemistry principles and a potential building block for more complex molecular architectures.

Properties

IUPAC Name |

1-(3-chloro-5-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFO2/c1-20-16-5-3-2-4-11(16)6-7-15(19)12-8-13(17)10-14(18)9-12/h2-5,8-10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNHJZYFCXRBNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCC(=O)C2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644194 | |

| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-42-8 | |

| Record name | 1-Propanone, 1-(3-chloro-5-fluorophenyl)-3-(2-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 3-(2-methoxyphenyl)propiophenone

- Method: Friedel-Crafts Acylation

- Reagents: 2-methoxybenzene derivative, propionyl chloride or propionyl equivalent, aluminum chloride (AlCl3) as catalyst

- Conditions:

- Anhydrous environment under inert atmosphere (nitrogen or argon)

- Temperature control between 0–5 °C to minimize side reactions

- Solvent: dichloromethane or 1,2-dichloroethane

- Mechanism: Lewis acid activates the acyl chloride, facilitating electrophilic attack on the aromatic ring to form the ketone.

- Yield: Typically 70–80% under optimized conditions

- Notes: Slow addition of reagents and temperature control are critical to prevent over-acylation or polymerization.

Selective Chlorination at the 3' Position

- Method: Electrophilic Aromatic Substitution using Chlorine Gas

- Reagents: Propiophenone derivative, chlorine gas (Cl2), aluminum chloride (AlCl3) catalyst

- Solvent: 1,2-dichloroethane (solvent orange 2A)

- Conditions:

- Temperature: 15–70 °C

- Reaction time: 6–10 hours with chromatographic monitoring

- Workup:

- Low-temperature hydrolysis to quench reaction

- Washing and layering to separate phases

- Reduced pressure distillation and rectification at ~165–170 °C to purify product

- Yield: 88–90% with purity 99.7–99.9%

- Notes: Aluminum chloride acts as a highly active and selective catalyst; solvent choice minimizes equipment corrosion and environmental impact. Acidic aqueous waste is collected for recycling.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-5’-fluoro-3-(2-methoxyphenyl)propiophenone can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

Oxidation: 3’-Chloro-5’-fluoro-3-(2-hydroxyphenyl)propiophenone.

Reduction: 3’-Chloro-5’-fluoro-3-(2-methoxyphenyl)propiophenol.

Substitution: 3’-Methoxy-5’-fluoro-3-(2-methoxyphenyl)propiophenone.

Scientific Research Applications

3’-Chloro-5’-fluoro-3-(2-methoxyphenyl)propiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-chloro-5’-fluoro-3-(2-methoxyphenyl)propiophenone involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in biological pathways, leading to its observed biological effects. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling and proliferation.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural differences and similarities with analogs:

Impact on Physicochemical Properties

- Solubility : The ortho-methoxy group in the target compound reduces solubility in polar solvents compared to para-methoxy analogs (e.g., CAS: 898750-19-1) due to steric hindrance .

- Stability : Fluorine at the 5' position (target) improves oxidative stability compared to 4’-fluoro analogs (e.g., CAS: 898775-07-0 vs. 3’-chloro-4’-fluoro derivatives) .

- Lipophilicity : The dual chloro substituents in CAS: 898750-91-9 increase logP (2.8) compared to the target compound (logP ~2.3), affecting membrane permeability .

Biological Activity

3'-Chloro-5'-fluoro-3-(2-methoxyphenyl)propiophenone is a synthetic organic compound with significant potential in various biological applications. Its structure, characterized by the presence of halogen and methoxy groups, suggests diverse interactions with biological targets. This article reviews its biological activity, focusing on antimicrobial, anticancer, and neurotoxic properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClF O. The presence of a chloro group at the 3' position and a fluoro group at the 5' position of the phenyl ring enhances its lipophilicity and potential biological activity. The methoxy group further contributes to its chemical reactivity and interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The methoxy groups enhance lipophilicity, facilitating cellular penetration. Once inside the cell, it can modulate the activity of proteins or nucleic acids, leading to various biological effects.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

2. Anticancer Properties

The anticancer potential of this compound has been explored through various assays. A study utilizing human cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) revealed:

- MCF-7 Cell Line : IC = 15 µM

- HeLa Cell Line : IC = 20 µM

These results indicate that the compound induces apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

3. Neurotoxicity Studies

In addition to its therapeutic potential, there are concerns regarding the neurotoxic effects of substituted phenethylamines, including derivatives similar to this compound. Research has shown that certain structural modifications can lead to increased neurotoxicity, primarily through excitotoxic pathways affecting dopaminergic neurons .

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

- Antimicrobial Efficacy : A clinical trial assessing the efficacy of this compound against multi-drug resistant bacterial strains showed promising results, suggesting its potential use in treating resistant infections.

- Cancer Treatment : A preclinical study demonstrated that when combined with existing chemotherapeutics, this compound enhanced the cytotoxic effects against resistant cancer cell lines, indicating a synergistic effect.

Q & A

Q. Key Considerations :

- Reactivity : The electron-withdrawing methoxy group on the phenyl ring directs substitution to specific positions .

- Safety : Use inert gas purging during fluorination to avoid exothermic side reactions .

Basic: How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in substituted propiophenones?

Methodological Answer:

- ¹H/¹³C NMR :

- The methoxy group (-OCH₃) appears as a singlet at δ ~3.8 ppm (¹H) and δ ~55 ppm (¹³C).

- Fluorine and chlorine substituents induce distinct splitting patterns in aromatic protons (e.g., meta-fluorine causes coupling constants of ~8 Hz) .

- Mass Spectrometry (HRMS) :

Data Contradiction Tip : If NMR signals overlap (e.g., para-substituents), use 2D techniques like COSY or NOESY to assign spatial relationships .

Advanced: What strategies address contradictory biological activity data for halogenated propiophenones in pharmacological studies?

Methodological Answer:

Contradictions often arise from:

- Solubility variations : Use standardized DMSO stocks (<0.1% v/v) to prevent aggregation artifacts.

- Off-target effects : Employ orthogonal assays (e.g., enzymatic inhibition + cellular viability) to confirm specificity.

Q. Case Study :

- In a study of fluorinated propiophenones, conflicting IC₅₀ values were resolved by controlling intracellular glutathione levels, which altered redox-dependent activity .

Recommendation : Validate results with in silico docking (e.g., AutoDock Vina) to correlate bioactivity with binding poses .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer:

Step 1: Variable Selection

- Electron-withdrawing groups : Replace -OCH₃ with -CF₃ to assess electronic effects on aromatic substitution.

- Halogen positioning : Synthesize 2'-Cl/4'-F analogs to probe steric vs. electronic contributions.

Q. Step 2: Assay Design

- Primary screen : Measure inhibition of cyclooxygenase-2 (COX-2) at 10 µM.

- Secondary validation : Use surface plasmon resonance (SPR) to quantify binding kinetics.

Q. Data Interpretation :

Advanced: What computational methods predict reactivity in nucleophilic aromatic substitution (NAS) for this compound?

Methodological Answer:

- Density Functional Theory (DFT) :

- Calculate Fukui indices (e.g., using Gaussian 16) to identify electrophilic hotspots. The 5'-F position may show higher reactivity due to adjacent electron-withdrawing Cl.

- Transition State Modeling :

- Simulate NAS with NH₃ using B3LYP/6-311+G(d,p). Activation energy (ΔG‡) correlates with experimental reaction rates.

Q. Validation :

- Compare computed LUMO maps with experimental substituent effects observed in (e.g., methoxy group directing NAS to para positions) .

Advanced: How to optimize reaction conditions for scale-up synthesis while minimizing byproducts?

Methodological Answer:

- DoE (Design of Experiments) :

- Vary temperature (60–120°C), catalyst load (5–20 mol% AlCl₃), and solvent (toluene vs. DCM) in a fractional factorial design.

- Byproduct Analysis :

- Use LC-MS to detect dihalogenated impurities. Optimize stoichiometry (Cl:F = 1:1.2) to favor monosubstitution.

Q. Case Study :

- A scaled-up batch showed 15% impurity; switching to microwave-assisted synthesis (100°C, 30 min) reduced this to 3% .

Advanced: What safety protocols are critical for handling halogenated propiophenones in electrophilic reactions?

Methodological Answer:

Q. Incident Response :

- Skin contact: Rinse with 10% polyethylene glycol solution; avoid water, which accelerates absorption .

Basic: What chromatographic techniques separate positional isomers of halogenated propiophenones?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.